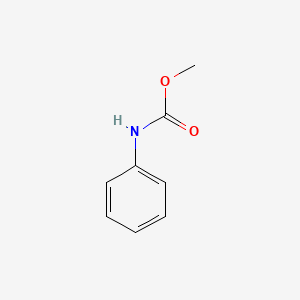








|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:8](=[O:12])([O:10][CH3:11])N>[Cl-].[Zn+2].[Cl-].CO>[CH3:11][O:10][C:8](=[O:12])[NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|
|


|
Name
|
|
|
Quantity
|
838 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
676 g
|
|
Type
|
reactant
|
|
Smiles
|
C(N)(OC)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
1442 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
190 °C
|
|
Type
|
CUSTOM
|
|
Details
|
(with stirring) to 190° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
were introduced into the pressure vessel
|
|
Type
|
CUSTOM
|
|
Details
|
The pressure vessel and the column were then purged with nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was subsequently heated
|
|
Type
|
CUSTOM
|
|
Details
|
Ammonia which evolved was separated from the evaporating alcohol in the column
|
|
Type
|
CUSTOM
|
|
Details
|
removed from the top of the column
|
|
Type
|
STIRRING
|
|
Details
|
The reaction mixture was stirred for 6.5 hours at 190° C., while the ammonia which
|
|
Duration
|
6.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
evolved was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was then cooled
|
|
Type
|
CUSTOM
|
|
Details
|
removed from the pressure vessel after the pressure in the apparatus
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
|
Type
|
DISTILLATION
|
|
Details
|
distilled at atmospheric pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the excess methanol
|
|
Type
|
DISTILLATION
|
|
Details
|
The product was then fractionally distilled at 0.2 m bar
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(NC1=CC=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1120 g | |
| YIELD: CALCULATEDPERCENTYIELD | 82.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |